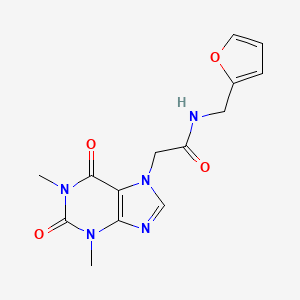

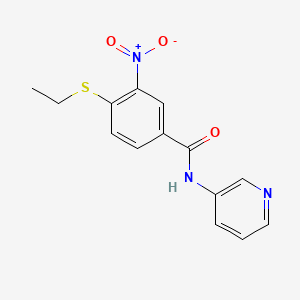

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The compound's synthesis involves complex chemical reactions that are tailored to introduce specific functional groups at designated positions on the molecular framework. While specific studies directly addressing the synthesis of this compound were not found, literature on related compounds suggests the use of acetamide and formamide derivatives in synthesis processes, highlighting the importance of understanding the biological and chemical properties of these precursor molecules (Kennedy, 2001).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological systems. Studies on related molecules, such as dioxins and their interaction with the aryl hydrocarbon receptor (AhR), provide insights into the structure-activity relationships that could be relevant for this compound as well (Steenland et al., 2004). The configuration of molecules and their isomerism, such as in cyclic tetraamines, offers a parallel in understanding the structural complexity and potential isomeric forms of the compound under study (Curtis, 2012).

Chemical Reactions and Properties

The chemical reactivity of the compound can be influenced by its functional groups and molecular structure. Literature on similar molecules, like N-acetylcysteine's role in replenishing intracellular glutathione, hints at possible chemical reactions involving nucleophilic substitution or addition, which could be applicable to our compound of interest (Rushworth & Megson, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are essential for determining the compound's application in various scientific experiments. While specific data on this compound were not found, research on similar compounds, such as the synthesis and properties of benzothiazole derivatives, can provide a reference point for understanding the physical characteristics that might be expected (Chidrawar, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under different conditions, and potential for forming derivatives, are crucial for the application of this compound in research. Studies on compounds with similar functional groups offer insights into the chemical behavior and potential reactions that this compound may undergo (Zhao et al., 2020).

Applications De Recherche Scientifique

Neuroprotective and MAO-B Inhibitory Activities

This compound has been investigated for its potential neuroprotective effects and Monoamine Oxidase B (MAO-B) inhibitory activities. A study found a specific derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide, showing promising results for neuroprotection and MAO-B inhibition, suggesting potential applications in neurodegenerative disorders (Mitkov et al., 2022).

Antagonist Ligand for A2B Adenosine Receptors

The compound has been explored as a selective antagonist ligand for A2B adenosine receptors. One study synthesized a related compound, MRE 2029-F20, demonstrating its usefulness as a radioligand for pharmacological characterization of A2B adenosine receptor subtypes (Baraldi et al., 2004).

Antitumor Activity

Research has been conducted on derivatives of this compound for their antitumor activity. A study synthesized new 2-methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, evaluating their efficacy against breast and leukemic cancer cell lines. The results suggested potential antitumor applications of these compounds (Sultani et al., 2017).

Receptor Affinity Studies

Studies have also focused on the compound's derivatives for receptor affinity. A series of N-(arylpiperazinyl)acetamide derivatives was synthesized and evaluated for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, offering insights into the structural features responsible for receptor affinity (Żmudzki et al., 2015).

Bronchodilating Activity

Another research focus has been on the bronchodilating activity of related compounds. One study assessed the in vitro broncholytic effect ofxanthineacetic acid derivatives, finding that certain derivatives showed significant bronchodilating effects, indicating potential applications in respiratory disorders (Peikov et al., 1995).

Amplification of Phleomycin Effect

Research has also explored the use of derivatives of this compound to enhance the lethal effect of phleomycin, an antibiotic, on bacterial cultures. This suggests potential applications in enhancing antibiotic efficacy (Bhushan et al., 1975).

Pharmaceutical Co-crystal Studies

The compound has been used in the formation of pharmaceutical co-crystals, a technique to modify drug properties like solubility and stability. Studies on co-crystals involving 2,6-diaminopyridine and theophylline provide insights into the potential pharmaceutical applications of these co-crystals (Durán-Palma et al., 2017).

Antimicrobial and Antioxidant Properties

New strategies for synthesizing derivatives of this compound have been explored for their antimicrobial and antioxidant properties. Studies have shown certain derivatives exhibit significant activity against various bacteria and fungi, as well as notable antioxidant properties (Verma et al., 2021).

Conformational Analysis and Synthesis

Conformational analysis and synthesis of derivatives have been a significant area of research, providing insights into the structural and functional aspects of these compounds. This research aids in understanding the behavior of these compounds in various solvents and their potential applications in drug design (Kataev et al., 2021).

Chiral Separation and Characterization

The chiral separation and characterization of enantiomers of xanthine-based hydrazide-hydrazone compounds have been investigated. This study contributes to the understanding of stereochemistry in drug development and quality control processes (Peikova et al., 2019).

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O4/c1-17-12-11(13(21)18(2)14(17)22)19(8-16-12)7-10(20)15-6-9-4-3-5-23-9/h3-5,8H,6-7H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZMKMQIDCFNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)

![1-cyclopropyl-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5518031.png)

![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)

![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5518045.png)

![ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)

![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)

![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)

![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)

![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)